molecular formula C11H15Cl2NO B13315106 [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 1955507-08-0

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B13315106
CAS No.: 1955507-08-0
M. Wt: 248.15 g/mol
InChI Key: GTFUUDJTLCWJMU-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, widely used in medicinal chemistry.

    Pyrrolidin-2-one: A related compound with diverse biological activities.

    Pyrrolidin-2,5-dione: Another derivative with significant pharmacological properties.

Uniqueness

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties

Properties

CAS No.

1955507-08-0

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14;/h1-4,9,14H,5-8H2;1H

InChI Key

GTFUUDJTLCWJMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2Cl.Cl

Origin of Product

United States

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